molecular formula C23H32N12O8S B571684 Gelucire 50-13 CAS No. 121548-05-8

Gelucire 50-13

Cat. No.: B571684
CAS No.: 121548-05-8
M. Wt: 636.645
InChI Key: LVYTZKIEAKDANY-YAQNMJSUSA-N
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Description

Chemical Composition and Structural Characterization

Molecular Architecture and Functional Groups

Gelucire 50/13 is classified as stearoyl polyoxyl-32 glycerides (NF/EP) or stearoyl macrogol-32 glycerides (EP). Its molecular architecture comprises three primary components:

  • Mono-, di-, and triglycerides derived from stearic (C18:0) and palmitic (C16:0) acids.
  • Polyethylene glycol (PEG) esters , specifically PEG-32 (molecular weight: 1,500 g/mol) mono- and diesters of stearic/palmitic acids.
  • Free PEG-32 , present as unreacted polymer chains.

The functional groups include:

  • Ester linkages (-COO-) from glycerides and PEG esters.
  • Ether linkages (-O-) in PEG chains.
  • Hydroxyl groups (-OH) from free PEG and glycerol backbones.
  • Alkyl chains (C16–C18) contributing to lipophilicity.

Fourier-transform infrared (FTIR) spectroscopy confirms these groups, with characteristic peaks at:

  • 1,650 cm⁻¹ : Stretching vibrations of ester carbonyl groups.
  • 1,100–1,250 cm⁻¹ : C-O-C ether linkages in PEG.
  • 3,400 cm⁻¹ : Broad O-H stretching from hydroxyl groups.

Fatty Acid Composition and PEG Ester Distribution

The fatty acid profile of Gelucire 50/13 is dominated by stearic acid (60–70%) and palmitic acid (30–40%), sourced from hydrogenated palm oil. PEG ester distribution is determined by the alcoholysis reaction between hydrogenated palm oil and PEG-32, yielding:

  • PEG-32 monostearate : 40–50%.
  • PEG-32 distearate : 20–30%.
  • Residual triglycerides : 10–15%.
Table 1: Typical Composition of Gelucire 50/13
Component Percentage (w/w)
PEG-32 monoesters 40–50%
PEG-32 diesters 20–30%
Triglycerides 10–15%
Free PEG-32 5–10%
Free glycerol <1%

This composition confers amphiphilic properties, with a hydrophilic-lipophilic balance (HLB) of 11–13.

Crystallographic Properties and Polymorphic Behavior

Gelucire 50/13 exhibits complex crystallographic behavior due to its multicomponent structure:

Crystalline Phases
  • α-polymorph : Metastable form with hexagonal packing, observed at temperatures below 40°C.
  • β-polymorph : Stable orthorhombic phase formed above 45°C.
  • Lamellar structures : Identified via small-angle X-ray scattering (SAXS) at 25°C, with a d-spacing of 4.2 nm.
Hydration-Induced Polymorphism

Upon hydration, Gelucire 50/13 undergoes structural transitions:

  • 0–20% water : Bicontinuous cubic phase (Ia3d symmetry).
  • 20–50% water : Hexagonal phase (H₁).
  • >50% water : Micellar dispersion (L₁ phase).

Differential scanning calorimetry (DSC) reveals a melting range of 46–51°C , with enthalpy values of 80–100 J/g. The amorphous fraction increases with higher PEG content, as evidenced by X-ray diffraction (XRD) studies showing reduced intensity at 2θ = 19.3° and 23.5°.

Table 2: Thermal and Structural Properties
Property Value
Melting range 46–51°C
Enthalpy of fusion 80–100 J/g
Lamellar d-spacing 4.2 nm (dry)
Micelle size (hydrated) 20–50 nm

These polymorphic transitions are critical for drug release modulation in solid dispersions and self-emulsifying systems.

Properties

CAS No.

121548-05-8

Molecular Formula

C23H32N12O8S

Molecular Weight

636.645

IUPAC Name

2-amino-N-[2-[2-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfonyl]ethylamino]-2-oxoethyl]-7,7-dimethyl-4-oxo-2,3,6,8-tetrahydropteridine-6-carboxamide

InChI

InChI=1S/C23H32N12O8S/c1-23(2)15(31-12-17(34-23)32-22(25)33-19(12)39)20(40)27-5-10(36)26-3-4-44(41,42)6-9-13(37)14(38)21(43-9)35-8-30-11-16(24)28-7-29-18(11)35/h7-9,13-15,21-22,37-38H,3-6,25H2,1-2H3,(H,26,36)(H,27,40)(H,32,34)(H,33,39)(H2,24,28,29)/t9-,13-,14-,15?,21-,22?/m1/s1

InChI Key

LVYTZKIEAKDANY-YAQNMJSUSA-N

SMILES

CC1(C(N=C2C(=NC(NC2=O)N)N1)C(=O)NCC(=O)NCCS(=O)(=O)CC3C(C(C(O3)N4C=NC5=C4N=CN=C5N)O)O)C

Synonyms

Gelucire 50-13

Origin of Product

United States

Scientific Research Applications

Key Applications

  • Improvement of Drug Solubility
    • Gelucire 50-13 has been shown to significantly enhance the solubility and dissolution rates of lipophilic drugs. For instance, studies demonstrate that solid dispersions of drugs like carbamazepine and ursolic acid prepared with Gelucire exhibit improved dissolution profiles compared to their pure forms .
  • Controlled Release Formulations
    • The compound is effective in developing controlled release formulations. Research indicates that Gelucire can be utilized to create semisolid matrices that modify the release rates of highly water-soluble drugs such as salbutamol sulfate, providing a more linear release profile compared to traditional formulations .
  • Stabilization of Lipid Nanocarriers
    • This compound serves as an effective stabilizer for lipid-based nanocarriers like solid lipid nanoparticles and nanostructured lipid carriers. Its ability to enhance drug loading for hydrophobic drugs contributes to improved bioavailability and therapeutic efficacy .
  • Applications in Solid Dispersions
    • Solid dispersions using Gelucire have been extensively studied for various drugs. For example, a study on the solid dispersion of bosentan reported over 90% drug dissolution within one hour when formulated with this compound, highlighting its role in improving drug release characteristics .
  • 3D Printing in Drug Delivery
    • The versatility of Gelucire extends to advanced drug delivery technologies such as 3D printing. Its thixotropic properties facilitate the fabrication of customizable formulations that enhance drug solubility and control release profiles .

Case Studies

StudyDrugFormulation TypeFindings
Panda et al., 2016CarbamazepineSolid DispersionEnhanced dissolution rate compared to pure drug; significant improvement in bioavailability .
Chella et al., 2015BosentanSolid DispersionOver 90% drug dissolution within 1 hour; improved solubility due to surface adsorption effects .
Mohsin et al., 2012Salbutamol SulfateControlled Release MatrixLinear release profile observed; substantial decrease in release rate with increasing Gelucire content .
Planisek et al., 2011Ursolic AcidSolid DispersionImproved solubility from 75.98 μg/mL to 293.43 μg/mL; enhanced activity against Trypanosoma cruzi .

Comparison with Similar Compounds

Gelucire 44/14

  • HLB and Composition: Gelucire 44/14 has an HLB of 14 and is synthesized from lauroyl polyoxyl-32 glycerides.
  • Performance: In phase solubility studies, Gelucire 44/14 demonstrated superior solubilization of nimodipine (NM) compared to Gelucire 50/13, attributed to its lower molecular volume and stronger self-emulsifying properties . For eplerenone solid dispersions, formulations with Gelucire 44/14 achieved faster dissolution rates in pH 7.4 buffer than those with Gelucire 50/13 at equivalent ratios (1:1, 1:3, 1:5) . Carbamazepine solid dispersions with Gelucire 44/14 showed enhanced dissolution due to improved wettability and particle size reduction .
  • Applications: Preferred for bioavailability enhancement in self-nanoemulsifying drug delivery systems (SNEDDS) .

Gelucire 48/16

  • HLB and Composition : Gelucire 48/16 (HLB 16) contains PEG-32 stearate, differing structurally from Gelucire 50/13. It exhibits unique micellar solubilization properties .
  • Performance :
    • In spray-congealed solid dispersions with BCS Class II drugs (e.g., carbamazepine), Gelucire 48/16 achieved higher drug content uniformity compared to Gelucire 50/13 due to its lower melting point and faster solidification .
    • Celecoxib microparticles stabilized with Gelucire 48/16 showed superior aqueous solubility compared to formulations using Gelucire 50/13, likely due to differences in micelle core hydrophobicity .
  • Applications : Ideal for micellar encapsulation and temperature-sensitive formulations .

Gelucire 33/01

  • HLB and Composition : Gelucire 33/01 (HLB 1) consists of saturated C8–C18 glycerides, making it highly lipophilic .
  • Performance :
    • Lacks solubilization capabilities for hydrophilic drugs but serves as an effective oily carrier for soft/hard gelatin capsules .

Gelucire 55/18

  • HLB and Composition : Gelucire 55/18 (HLB 18) is more hydrophilic than Gelucire 50/13.
  • Performance :
    • Aging studies revealed that both Gelucire 50/13 and 55/18 formulations exhibit increased drug release over time due to surface cracking and phase transformation .
  • Applications : Used in molded tablets for sustained release but less common than Gelucire 50/13 .

Key Research Findings and Data Tables

Table 1: Properties of Gelucire 50/13 and Similar Compounds

Compound HLB Composition Key Applications References
Gelucire 50/13 13 PEGylated stearoyl glycerides Solid dispersions, 3D printing, SLN/NLC stabilization
Gelucire 44/14 14 Lauroyl polyoxyl-32 glycerides SNEDDS, bioavailability enhancement
Gelucire 48/16 16 PEG-32 stearate Micellar solubilization, spray congealing
Gelucire 33/01 1 Saturated C8–C18 glycerides Oily carrier for capsules
Gelucire 55/18 18 Not specified (higher PEG content) Aging-sensitive sustained release

Table 2: Comparative Dissolution Performance in Selected Studies

Study Drug Gelucire Type Key Findings References
Eplerenone 50/13 vs. 44/14 Gelucire 44/14 showed faster dissolution in pH 7.4 buffer at 1:3 ratio
Carbamazepine 50/13 vs. 44/14 Both improved dissolution; 44/14 had better wettability
Carvedilol 50/13 1:2 ratio (solvent evaporation) increased dissolution rate by 300%
Repaglinide 50/13 GeluPearl NLCs enhanced bioavailability vs. commercial tablets

Critical Analysis and Stability Considerations

  • Aging Effects : Gelucire 50/13 and 55/18 formulations exhibit increased drug release over time due to phase transformations and surface cracks, necessitating stabilizers for long-term storage .

Preparation Methods

Procedure and Formulation Design

The solvent evaporation method is a widely adopted technique for preparing solid dispersions (SDs) with Gelucire 50/13. In this approach, the drug and carrier are dissolved in a volatile organic solvent, followed by solvent removal under controlled conditions. For instance, ursolic acid (UA) SDs were prepared by dissolving UA, Gelucire 50/13, and silicon dioxide (a drying adjuvant) in methanol at ratios of 1:0.6:0.4 to 1:15:4 (drug:Gelucire:silicon dioxide w/w/w). The mixture was stirred until homogeneous, after which the solvent was evaporated at room temperature. The resultant solid mass was further dried at 40°C for 24 hours to eliminate residual methanol and pulverized into a fine powder.

Table 1: Formulation Ratios and Outcomes of Ursolic Acid Solid Dispersions

FormulationDrug:Gelucire:SiO₂ RatioWater Solubility (μg/mL)Dissolution Efficiency (%, 60 min)
SD 0011:0.6:0.4293.4389.7
SD 0041:15:4312.1093.2

Silicon dioxide was critical for improving flow properties and facilitating hydrogen bonding with UA, which reduced crystallinity and enhanced wettability. Fourier transform infrared (FTIR) spectroscopy confirmed intermolecular interactions between UA’s carbonyl groups and Gelucire’s PEG chains, evidenced by peak broadening at 1,700 cm⁻¹.

Impact of Carrier Ratio

Increasing the Gelucire 50/13 ratio from 1:0.6 to 1:15 (drug:carrier) resulted in a linear improvement in UA solubility (75.98 μg/mL to 312.10 μg/mL) and dissolution rate. This was attributed to the transition from crystalline to amorphous drug states, as validated by XRD patterns showing halo profiles in SDs versus sharp peaks in pure UA. DSC thermograms further corroborated these findings, with UA’s melting endotherm at 162°C disappearing in SDs, indicating complete amorphization.

Melt Solidification Techniques

Melt Granulation and Pellets

Melt solidification involves heating Gelucire 50/13 above its melting point (50°C), dispersing the drug into the molten carrier, and cooling the mixture to form solid matrices. For ibuprofen (IBU) sustained-release pellets, Gelucire 50/13 was melted at 80°C and mixed with IBU at ratios of 1:0.1 to 1:0.15 (drug:carrier). The molten mass was then poured into pre-cooled water (20°C) under agitation at 800–1,200 rpm, resulting in spherical pellets via rapid solidification.

Table 2: Process Parameters and Pellet Characteristics

Agitation Speed (rpm)Pellet Size (µm)Drug Loading (%)Entrapment Efficiency (%)
800800–1,20092.498.1
1,200500–80089.795.3

Higher agitation speeds reduced pellet size but maintained high drug loading (>89%), while increased Gelucire content prolonged drug release over 8 hours due to denser lipid matrices.

Cooling Rate Effects

The cooling rate significantly influences Gelucire 50/13’s erosion and drug release mechanisms. Studies on theophylline SDs demonstrated that rapid cooling (e.g., quenching in ice) produced amorphous dispersions with slower release profiles, whereas slow cooling allowed partial recrystallization, accelerating erosion. For instance, fast-cooled Gelucire 55/18 SDs released 80% of theophylline in 2 hours versus 60% for slow-cooled counterparts.

Spray Congealing

Atomization and Microparticle Formation

Spray congealing is a solvent-free method suitable for thermolabile drugs. In this process, Gelucire 50/13 is melted at 55–60°C, mixed with the drug (e.g., carbamazepine, tolbutamide), and atomized through a nozzle into a cooling chamber. The atomized droplets solidify into microparticles (MPs) with diameters of 150–300 µm.

Table 3: Spray Congealing Parameters for Carbamazepine MPs

ParameterValue
Melting Temperature60°C
Nozzle Air Pressure3 bar
Cooling Chamber Temp25°C
Drug Loading10% w/w

Spray-congealed MPs exhibited enhanced dissolution rates due to reduced particle size and improved wettability. For example, carbamazepine MPs achieved 95% release in 30 minutes versus 40% for pure drug.

Solid-State Transformations

Spray congealing induced polymorphic changes in some drugs. Carbamazepine recrystallized into Form III in Gelucire 50/13 MPs, while tolbutamide formed amorphous domains due to hydrogen bonding with the carrier’s PEG chains. These transformations were confirmed via XRD and DSC, with tolbutamide’s melting endotherm shifting from 128°C to 115°C.

Characterization and Analytical Validation

Thermal Analysis

DSC is pivotal for assessing drug-polymer interactions. Famotidine (FM)-Gelucire 50/13 SDs showed complete disappearance of FM’s melting peak at 163°C when prepared at 1:3 and 1:5 ratios, confirming amorphous conversion. Similarly, UA SDs exhibited a single endotherm at 41°C, corresponding to Gelucire’s melting, with no residual drug crystallinity.

XRD and FTIR Spectroscopy

XRD patterns of SDs consistently showed halo profiles, indicating amorphous states, while FTIR revealed hydrogen bonding between drug carboxyl groups and Gelucire’s ether oxygens. For example, UA’s carbonyl stretch at 1,700 cm⁻¹ broadened in SDs, suggesting strong intermolecular interactions.

Dissolution Testing

SDs consistently outperformed physical mixtures (PMs) and pure drugs. UA SDs achieved 93.2% dissolution in 60 minutes versus 22.5% for pure UA. Similarly, FM-Gelucire SDs released 90% of drug in 45 minutes, compared to 30% for crystalline FM .

Q & A

Q. What is the molecular composition of Gelucire 50-13, and how does its structure influence its functionality in drug formulations?

this compound is a semi-synthetic lipid excipient with the molecular formula C23H32N12O8S and a molecular weight of 636.645 g/mol . Its amphiphilic structure, combining hydrophilic (polyethylene glycol) and hydrophobic (glyceride) moieties, enables it to act as a solubilizer, stabilizer, and controlled-release agent in solid dispersions. Researchers should use techniques like Fourier Transform Infrared Spectroscopy (FTIR) to confirm its structural integrity and detect interactions with active pharmaceutical ingredients (APIs) .

Q. How can researchers assess the solubility-enhancing properties of this compound in poorly water-soluble drugs?

A standardized method involves preparing solid dispersions (SDs) using solvent evaporation or melt granulation. For example, in a study on ambrisentan, SDs with this compound were analyzed via FTIR and Differential Scanning Calorimetry (DSC) to confirm the absence of drug-carrier interactions. Solubility was quantified using shake-flask methods in buffered media, with data normalized to pure drug solubility .

Q. What experimental parameters are critical when formulating this compound-based lipid carriers?

Key factors include:

  • Drug-to-carrier ratio : Optimized through preliminary screening (e.g., 1:10 to 1:40 ratios) to balance solubility and stability .
  • Dispersing media : Compatibility with solvents like ethanol or isopropyl myristate must be validated .
  • Thermal processing : Melting points (e.g., this compound melts at ~50°C) dictate melt-granulation temperatures to avoid degradation .

Advanced Research Questions

Q. How can factorial experimental designs be applied to optimize this compound formulations?

A 3<sup>2</sup>-factorial design evaluates two independent variables (e.g., Gelucire concentration and surfactant ratio) across three levels. For instance, a study on ramipril-loaded beads used Design Expert® software to model drug release kinetics (Y1, Y6, Y12) as responses. Polynomial equations and ANOVA identified significant interactions, enabling formulation refinement .

Q. What methodologies resolve contradictions in drug release data from this compound-based systems?

Contradictions often arise from batch variability or incomplete characterization. Solutions include:

  • Repeat DSC/FTIR analysis to confirm amorphous state transitions and rule out crystallinity .
  • In vitro-in vivo correlation (IVIVC) : Use dissolution media mimicking gastrointestinal pH and motility to validate release profiles .
  • Statistical robustness checks : Apply Tukey’s post-hoc test to assess significance in animal studies (e.g., body mass variations in cisplatin-treated rats) .

Q. How do researchers evaluate the bioavailability enhancement of this compound in preclinical models?

In vivo studies involve preparing SDs with this compound and administering them to animal cohorts. For example, curcumin SDs were tested in cisplatin-induced toxicity models, with pharmacokinetic parameters (Cmax, AUC) compared to unmodified drug. Data analysis requires ANOVA to distinguish treatment effects from control groups, ensuring p < 0.05 significance .

Q. What advanced techniques characterize lipid-drug interactions in this compound matrices?

  • X-ray Diffraction (XRD) : Confirms amorphous state conversion by detecting loss of drug crystallinity.
  • Scanning Electron Microscopy (SEM) : Visualizes surface morphology and homogeneity of SDs.
  • Nuclear Magnetic Resonance (NMR) : Maps molecular interactions between Gelucire and APIs .

Methodological Best Practices

Q. How should researchers document experimental protocols for reproducibility?

Follow guidelines from authoritative journals (e.g., Beilstein Journal of Organic Chemistry):

  • Detail drug-carrier ratios, solvents, and thermal processing steps.
  • Include raw DSC/XRD data in supplementary materials.
  • Cite literature confirming identity of known compounds and provide purity evidence for novel formulations .

Q. What statistical frameworks ensure reliable analysis of formulation performance?

  • Use factorial designs to isolate variable effects .
  • Apply Tukey’s test for post-hoc comparisons in animal studies .
  • Report mean ± standard deviation (n ≥ 3) and confidence intervals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.